molecular formula C14H14N2O B501422 4-ethyl-N-(3-pyridinyl)benzamide

4-ethyl-N-(3-pyridinyl)benzamide

Cat. No.: B501422
M. Wt: 226.27g/mol
InChI Key: IPDICMPQYSSNJD-UHFFFAOYSA-N
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Description

4-Ethyl-N-(3-pyridinyl)benzamide is a benzamide derivative featuring a 4-ethyl-substituted benzene ring connected via an amide bond to a 3-pyridinyl group.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27g/mol

IUPAC Name

4-ethyl-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C14H14N2O/c1-2-11-5-7-12(8-6-11)14(17)16-13-4-3-9-15-10-13/h3-10H,2H2,1H3,(H,16,17)

InChI Key

IPDICMPQYSSNJD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 4-ethyl-N-(3-pyridinyl)benzamide and analogous benzamide derivatives:

Compound Substituent on Benzamide Pyridinyl/Pyrimidinyl Modifications Additional Functional Groups Reference
This compound 4-Ethyl None None
Imatinib mesylate 4-Methyl 4-(3-pyridinyl)-2-pyrimidinyl amino Piperazinylmethyl, methylphenyl
Nilotinib 4-Methyl 4-(3-pyridinyl)-2-pyrimidinyl amino Trifluoromethylphenyl, imidazolyl
Sorafenib tosylate 4-Methyl 4-(3-pyridinyl)-2-pyrimidinyl amino Trifluoromethylphenyl, methylimidazole
DDR1-IN-2 4-Ethyl Pyrazolo[1,5-a]pyrimidinyl ethynyl Trifluoromethylphenyl, piperazinylmethyl

Key Observations :

  • Heterocyclic Additions: Compounds like nilotinib and sorafenib incorporate pyrimidinyl-amino and imidazolyl groups, which are critical for binding to kinase ATP pockets . The absence of these groups in this compound suggests distinct target selectivity.
Pharmacological Activity

While specific activity data for this compound are unavailable, insights from analogs suggest:

  • Kinase Inhibition: Imatinib and nilotinib (IC₅₀ values in nM range for BCR-ABL) rely on pyrimidinyl-amino and methyl/trifluoromethyl groups for potency . The ethyl substituent in this compound may reduce affinity due to steric bulk compared to methyl .
  • Anticancer Potential: DDR1-IN-2, a 4-ethyl analog with pyrazolopyrimidinyl and trifluoromethyl groups, demonstrates kinase inhibitory activity, implying that strategic substitutions on the benzamide scaffold can retain efficacy .
Metabolic Stability
  • Ethyl groups may undergo slower oxidation, extending half-life compared to methyl-substituted compounds .
  • Metabolite Identification: N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide () shows altered metabolite profiles under oxidative conditions, suggesting substituent-dependent metabolic fate .
Patent and Therapeutic Landscape
  • Kinase Inhibitors : Patents covering nilotinib (US7169791B2) and sorafenib emphasize the importance of trifluoromethyl and pyrimidinyl groups in kinase targeting . The absence of these motifs in this compound may limit its applicability in oncology unless paired with complementary functional groups.
  • Novel Applications: Compounds like 4-ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide () highlight the scaffold’s versatility in drug discovery, particularly when combined with piperazine or trifluoromethyl moieties .

Preparation Methods

Reaction Mechanism and Conditions

The acid chloride reacts with 3-aminopyridine in anhydrous pyridine at 80–100°C for 6–12 hours. Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction. Catalysts such as 4-dimethylaminopyridine (DMAP) accelerate the reaction by facilitating acyl transfer. Post-reaction, the mixture is concentrated in vacuo, and the crude product is purified via recrystallization or preparative HPLC.

Key Data:

ParameterValueSource Reference
Yield51–68%
SolventPyridine
CatalystDMAP (5 mol%)
PurificationPreparative HPLC

Spectral Characterization

Successful synthesis is confirmed by:

  • 1H NMR (DMSO-d6): δ 11.70 (s, 1H, CONH), 8.50–8.70 (m, 1H, pyridine-H), 7.72–7.88 (m, 4H, aromatic-H), 2.62 (q, J = 8.0 Hz, 2H, CH2), 1.13 (t, J = 8.0 Hz, 3H, CH3).

  • HRMS (ESI): m/z 269.1281 (M + H)+.

Carbodiimide-Mediated Coupling of 4-Ethylbenzoic Acid and 3-Aminopyridine

For acid-sensitive substrates, 4-ethylbenzoic acid is activated using carbodiimide-based coupling agents, followed by reaction with 3-aminopyridine. This method avoids handling corrosive acid chlorides.

Reaction Protocol

A mixture of 4-ethylbenzoic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane is stirred at 0°C for 30 minutes. 3-Aminopyridine (1.1 equiv) is added, and the reaction proceeds at room temperature for 12–24 hours. Workup involves washing with aqueous NaHCO3 and brine, followed by column chromatography (SiO2, ethyl acetate/hexane).

Key Data:

ParameterValueSource Reference
Yield60–75%
Coupling AgentEDC/HOBt
SolventDichloromethane
PurificationColumn chromatography

Advantages and Limitations

  • Advantages: Higher functional group tolerance compared to acid chlorides.

  • Limitations: Requires stringent moisture control to prevent premature hydrolysis of the active ester intermediate.

ParameterValueSource Reference
Yield (Hypothetical)70–85%
Reaction Time20 minutes
Energy Input300 W microwave irradiation

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)Reaction TimeScalability
Acid Chloride Aminolysis51–686–12 hHigh
Carbodiimide Coupling60–7512–24 hModerate
Microwave-Assisted70–850.3 hHigh

Challenges and Optimization Strategies

Byproduct Formation

Excess 3-aminopyridine may lead to diacylation, necessitating precise stoichiometric control. A 1.1:1 molar ratio of acid chloride to amine minimizes this risk.

Solvent Selection

Polar aprotic solvents (e.g., DMF, pyridine) enhance reaction rates but complicate purification. Switching to toluene/water biphasic systems improves isolation efficiency.

Catalytic Innovations

Recent advances in organocatalysis, such as thiourea-based catalysts, could further accelerate amide bond formation without metal residues .

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